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DDP-38003 trihydrochloride as a KDM1A/LSD1 inhibitor

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An In-Depth Technical Guide to DDP-38003 Trihydrochloride: A Novel KDM1A/LSD1 Inhibitor

Introduction

Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1][2] It primarily functions by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby modulating gene expression.[1][2] KDM1A is a key component of several transcriptional co-repressor complexes, including CoREST and NuRD, and its dysregulation is implicated in the pathogenesis of numerous cancers, particularly hematological malignancies and solid tumors.[2][3][4] Its role in maintaining cancer stemness and promoting tumor progression has established it as a promising therapeutic target.[5][6]

DDP-38003 trihydrochloride is a novel, potent, and orally bioavailable small molecule inhibitor of KDM1A/LSD1.[7][8][9] It has demonstrated significant anti-tumor activity in preclinical models, positioning it as a candidate for cancer therapy. This guide provides a comprehensive technical overview of DDP-38003, detailing its mechanism of action, biochemical and cellular activity, in vivo efficacy, and associated experimental protocols.

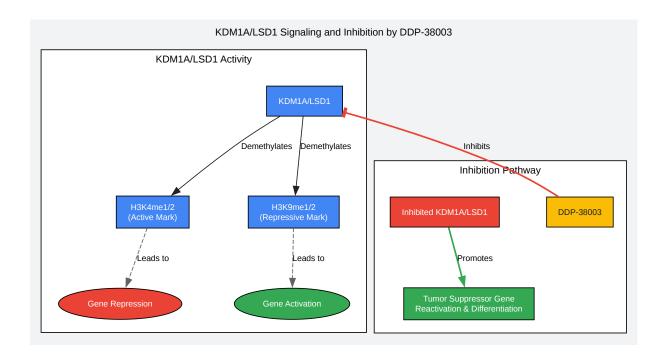
Mechanism of Action

KDM1A/LSD1 exerts its influence on gene expression through its demethylase activity. As part of a co-repressor complex, it demethylates H3K4me1/2, markers associated with active transcription, leading to transcriptional repression.[2][3] Conversely, when associated with



nuclear hormone receptors such as the androgen or estrogen receptor, KDM1A can demethylate H3K9me1/2, which are repressive marks, resulting in transcriptional activation.[1] [4] Beyond histones, KDM1A also demethylates non-histone proteins like p53, further expanding its regulatory role in cellular processes such as the DNA damage response.[3][5]

DDP-38003 functions by inhibiting the catalytic activity of KDM1A. This inhibition leads to an accumulation of methylation marks on histone H3, reactivating the expression of silenced tumor suppressor genes and differentiation-associated genes. In acute myeloid leukemia (AML), for instance, KDM1A inhibition can disrupt the interaction between KDM1A and the transcription factor GFI1, a key event in blocking leukemic cell differentiation.[5][10]



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Caption: KDM1A/LSD1 signaling and its inhibition by DDP-38003.

Quantitative Data Presentation



The efficacy of DDP-38003 has been quantified through various in vitro and in vivo studies. The data highlights its potency against KDM1A and its significant anti-leukemic effects.

Table 1: Biochemical and Cellular Activity of DDP-38003

Parameter	Value	Cell Line <i>l</i> System	Notes	Reference
IC50	84 nM	KDM1A/LSD1 Enzyme Assay	Potency of direct enzyme inhibition.	[7][8][9]
Colony Formation	Reduction	THP-1 (Human AML)	Inhibits clonogenic potential of leukemia cells.	[7][9][11]
Cell Differentiation	Induction	THP-1 (Human AML)	Promotes differentiation, measured by CD86 expression.	[11]

Table 2: In Vivo Efficacy of DDP-38003 in Mouse Leukemia Models



Parameter	Treatment Group	Result	Notes	Reference
Pharmacokinetic s	DDP-38003	Half-life $(t_1/2) = 8$ hours	Demonstrates oral bioavailability.	[7][9][12]
Survival Increase	DDP-38003 (11.25 mg/kg, p.o.)	35% increase in survival	Dose-dependent efficacy.	[7][9][12]
DDP-38003 (22.50 mg/kg, p.o.)	62% increase in survival	Higher dose shows greater therapeutic benefit.	[7][9][12]	
Combination Therapy	Control	Median Survival: 21 days	Baseline for comparison.	[13]
Retinoic Acid (RA) alone	Median Survival: 49 days	[13]		
DDP-38003 alone	Median Survival: 37 days	[13]	_	
DDP-38003 + RA	Median Survival: 70 days	Synergistic effect significantly extends survival.	[13]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to evaluate DDP-38003.

KDM1A/LSD1 Enzyme Inhibition Assay

A standard biochemical assay is used to determine the IC₅₀ value of DDP-38003 against purified KDM1A/LSD1 enzyme. The assay typically involves:

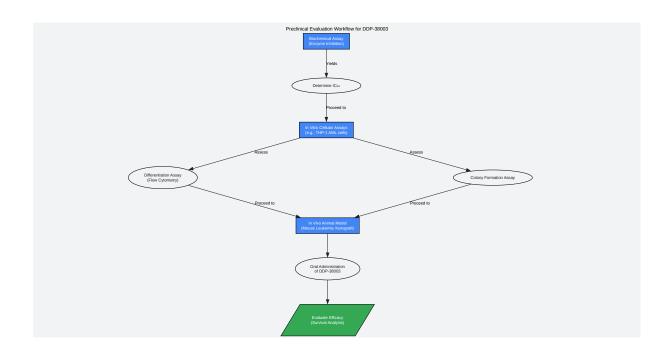


- Enzyme and Substrate: Recombinant human KDM1A/LSD1 enzyme is incubated with a synthetic substrate, such as a biotinylated histone H3 peptide containing dimethylated K4.
- Inhibitor Addition: Serial dilutions of DDP-38003 are added to the reaction mixture.
- Reaction and Detection: The demethylation reaction produces formaldehyde, which can be quantified using a fluorescent probe (e.g., Amplex Red) and a horseradish peroxidasecoupled reaction.
- Data Analysis: The fluorescence intensity is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays: Differentiation and Colony Formation

- Cell Culture: Human acute myeloid leukemia (AML) cell lines, such as THP-1, are cultured under standard conditions.
- Treatment: Cells are treated with varying concentrations of DDP-38003 or a vehicle control for a specified period (e.g., 48 hours for differentiation assays).
- Differentiation Analysis:
 - Cell surface markers of differentiation (e.g., CD86, CD11b) are stained with fluorescentlylabeled antibodies.[11]
 - The percentage of marker-positive cells is quantified using flow cytometry.
- · Colony Formation (Clonogenic) Assay:
 - Following treatment, cells are plated in a semi-solid medium (e.g., methylcellulose).
 - Plates are incubated for 10-14 days to allow for colony formation.
 - Colonies are stained and counted to assess the impact of the inhibitor on the self-renewal capacity of the cells.





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Caption: A typical workflow for the preclinical evaluation of DDP-38003.

In Vivo Mouse Leukemia Model

This protocol assesses the therapeutic efficacy and oral bioavailability of DDP-38003 in a living organism.

- Animal Model: Immunocompromised mice (e.g., CD-1) are used.[7][9]
- Tumor Inoculation: Mice are intravenously injected with human leukemia cells to establish the disease model.
- Treatment Initiation: Treatment begins once blast cells are detectable in the peripheral blood, typically around 10 days post-injection.[7][9]



- Drug Formulation and Administration: DDP-38003 is dissolved in a vehicle (e.g., 40% PEG 400 in a 5% glucose solution) and administered orally.[7][9] A common dosing schedule is three times per week (e.g., Monday, Tuesday, Wednesday) for three consecutive weeks, at doses such as 11.25 mg/kg and 22.5 mg/kg.[7][9]
- Monitoring and Endpoint: The primary endpoint is survival. The survival duration of mice in different treatment groups is monitored and analyzed.[7][9]
- Data Analysis: Kaplan-Meier survival plots are generated to represent and compare the survival rates between the control and treated groups.[7][9]

Conclusion

DDP-38003 trihydrochloride is a potent and orally active inhibitor of KDM1A/LSD1 with compelling preclinical data. Its ability to induce differentiation and reduce the clonogenic capacity of leukemia cells, combined with significant in vivo efficacy in extending survival in mouse models, underscores its therapeutic potential.[7][9][11][12] Furthermore, the synergistic effect observed when combined with agents like retinoic acid suggests promising avenues for combination therapies in treating cancers such as AML.[13] The detailed data and protocols presented in this guide provide a solid foundation for further research and development of DDP-38003 as a novel anti-cancer agent.

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